2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No.: 896316-97-5
Cat. No.: VC5282056
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896316-97-5 |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 261.34 |
| IUPAC Name | 2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
| Standard InChI | InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | OWJUEUXCFNANCN-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1 |
Introduction
2-(Cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a] triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. These compounds are of significant interest due to their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound's unique structure combines a pyrido[1,2-a]triazine core with a cyclopentylsulfanyl substituent and a methyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multistep reactions using commercially available starting materials. A general synthetic pathway includes:
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Formation of the Pyrido[1,2-a]135Triazine Core: This is achieved through cyclization reactions involving appropriate precursors like aminopyridines and triazines.
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Introduction of the Cyclopentylsulfanyl Group: The substitution reaction introduces the cyclopentylthio group at position 2.
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Methylation: The methyl group is added selectively at position 7 using alkylating agents under controlled conditions.
Analytical Characterization
The compound is characterized using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Both and NMR spectra confirm the chemical shifts corresponding to the cyclopentylsulfanyl and methyl groups.
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Mass Spectrometry (MS): High-resolution MS verifies the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: Functional groups such as sulfanyl and triazine are identified via characteristic IR absorption bands.
Biological Activity
Preliminary studies suggest that pyrido[1,2-a] triazin-4-one derivatives exhibit promising pharmacological properties:
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Antimicrobial Activity: The compound's heterocyclic framework may inhibit bacterial or fungal enzymes.
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Anticancer Potential: Triazine derivatives have been investigated for their ability to disrupt tumor cell proliferation pathways.
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Anti-inflammatory Effects: Molecular docking studies indicate potential as a 5-lipoxygenase (5-LOX) inhibitor.
Applications
This compound has potential applications in:
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Drug Development: As a lead compound for designing novel therapeutics targeting inflammation or cancer.
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Chemical Probes: For studying enzyme inhibition mechanisms.
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Material Science: As a precursor for developing functionalized heterocycles with unique electronic properties.
Challenges and Future Directions
While promising, challenges remain in optimizing its synthesis for higher yields and purity. Further biological evaluation is necessary to confirm its therapeutic potential. Future research could focus on:
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Expanding SAR studies to include additional substitutions on the pyridotriazine scaffold.
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Conducting in vivo studies to assess pharmacokinetics and toxicity.
Table 2: Biological Activity Overview
| Activity Type | Experimental Evidence | Potential Mechanism |
|---|---|---|
| Antimicrobial | In vitro inhibition of bacterial growth | Enzyme binding via hydrophobic pockets |
| Anticancer | Cytotoxicity against tumor cell lines | Disruption of cell signaling pathways |
| Anti-inflammatory | Molecular docking with inflammatory enzymes | Inhibition of lipoxygenase activity |
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